molecular formula C22H18O6 B14018938 (5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one

(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one

Cat. No.: B14018938
M. Wt: 378.4 g/mol
InChI Key: TXNSUHKZCOMFPN-UHFFFAOYSA-N
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Description

(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one is a complex organic compound that belongs to the class of polycyclic aromatic compounds. These compounds are characterized by multiple fused aromatic rings, which often impart unique chemical and physical properties. This particular compound features a dioxolo, chromeno, and pyrano ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dioxolo Ring: This step can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolo ring.

    Construction of the Chromeno Ring: This can be done via a cyclization reaction involving a phenol derivative and an appropriate electrophile.

    Assembly of the Pyrano Ring: This step may involve a condensation reaction between a chromeno derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification Techniques: Advanced purification methods such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one is studied for its unique structural properties and reactivity. It can serve as a model compound for studying polycyclic aromatic systems.

Biology

In biological research, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development.

Industry

In industry, the compound’s unique properties may be utilized in the development of advanced materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one depends on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Polycyclic Aromatic Hydrocarbons (PAHs): Compounds like naphthalene, anthracene, and phenanthrene share structural similarities.

    Flavonoids: Compounds such as quercetin and kaempferol have similar chromeno structures.

Uniqueness

What sets (5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one apart is its specific combination of dioxolo, chromeno, and pyrano rings, which may impart unique chemical and biological properties not found in simpler polycyclic compounds.

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-3(12),4(9),5,10,15,17(21),22-heptaen-13-one

InChI

InChI=1S/C22H18O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8,18-19H,9-10H2,1-2H3

InChI Key

TXNSUHKZCOMFPN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C

Origin of Product

United States

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